molecular formula C13H12N2O6S B11599770 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No.: B11599770
M. Wt: 324.31 g/mol
InChI Key: YBCJKAKCJPPZAG-UHFFFAOYSA-N
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Description

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a carboxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an appropriate aldehyde, followed by cyclization. The benzoic acid moiety is then introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-pressure liquid chromatography (HPLC) for purification and the implementation of automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

3-[[3-(2-carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C13H12N2O6S/c16-9(17)4-5-15-11(18)10(22-13(15)21)14-8-3-1-2-7(6-8)12(19)20/h1-3,6,10,14H,4-5H2,(H,16,17)(H,19,20)

InChI Key

YBCJKAKCJPPZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O)C(=O)O

Origin of Product

United States

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